molecular formula C23H26N4O2 B2880741 N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide CAS No. 1116017-59-4

N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide

Katalognummer B2880741
CAS-Nummer: 1116017-59-4
Molekulargewicht: 390.487
InChI-Schlüssel: AKPDSLLWGHBEOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide, also known as EPI-001, is a small molecule inhibitor that has shown promise in the treatment of prostate cancer. EPI-001 was first discovered in 2010 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.

Wirkmechanismus

N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide inhibits the activity of the androgen receptor by binding to a specific site on the receptor known as the FxxLF motif. This motif is critical for the interaction between the androgen receptor and its coactivator proteins, which are necessary for the receptor to function properly. By binding to this site, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide disrupts the protein-protein interactions that are necessary for the androgen receptor to activate gene transcription.
Biochemical and Physiological Effects:
In addition to its effects on the androgen receptor, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide has also been shown to have other biochemical and physiological effects. For example, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in prostate cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide as a research tool is its specificity for the androgen receptor. This specificity allows researchers to study the effects of androgen receptor inhibition in a highly targeted manner. However, one limitation of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide is its relatively low potency compared to other androgen receptor inhibitors. This can make it more difficult to achieve complete inhibition of the androgen receptor in some experimental contexts.

Zukünftige Richtungen

There are several potential future directions for research on N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide. One area of focus could be the development of more potent analogs of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide that could be used as therapeutic agents for prostate cancer. Another potential direction could be the investigation of the effects of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide on other types of cancer that are driven by the androgen receptor, such as breast cancer. Finally, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide could be used as a tool to study the role of the androgen receptor in other physiological processes beyond cancer, such as male sexual development and fertility.

Synthesemethoden

The synthesis of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide involves several steps, starting with the reaction of 3-ethylphenylamine with 2-chloroacetyl chloride to form N-(3-ethylphenyl)-2-chloroacetamide. This compound is then reacted with 2-oxo-4-(piperidin-1-yl)quinazoline to form N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide. The overall yield of this process is approximately 25%.

Wissenschaftliche Forschungsanwendungen

N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide has been extensively studied in the context of prostate cancer, where it has shown promise as a potential therapeutic agent. In particular, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide has been shown to inhibit the activity of the androgen receptor, which is a key driver of prostate cancer growth. This inhibition occurs through a unique mechanism that involves the disruption of the protein-protein interactions that are necessary for the androgen receptor to function properly.

Eigenschaften

IUPAC Name

N-(3-ethylphenyl)-2-(2-oxo-4-piperidin-1-ylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-2-17-9-8-10-18(15-17)24-21(28)16-27-20-12-5-4-11-19(20)22(25-23(27)29)26-13-6-3-7-14-26/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPDSLLWGHBEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-[2-oxo-4-(piperidin-1-yl)-1,2-dihydroquinazolin-1-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.